molecular formula C20H22FNO4 B2418959 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one CAS No. 1241195-92-5

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one

Cat. No.: B2418959
CAS No.: 1241195-92-5
M. Wt: 359.397
InChI Key: BDELOIGPFYHQBR-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Substitution Reactions: Introduction of the 2-fluorophenoxy and 2-methoxyphenyl groups can be carried out through nucleophilic substitution reactions.

    Alkylation: The 3-methoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the azetidinone ring or the aromatic rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidinones.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can act by inhibiting enzymes or interacting with receptors, leading to modulation of biological pathways. The molecular targets could include enzymes involved in cell wall synthesis, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known azetidinone with antibiotic properties.

    Cephalosporins: Another class of β-lactam antibiotics.

    Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.

Uniqueness

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other azetidinones.

Properties

IUPAC Name

3-(2-fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-24-13-7-12-22-18(14-8-3-5-10-16(14)25-2)19(20(22)23)26-17-11-6-4-9-15(17)21/h3-6,8-11,18-19H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDELOIGPFYHQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(C1=O)OC2=CC=CC=C2F)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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